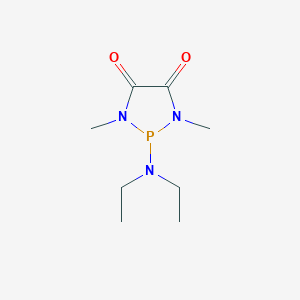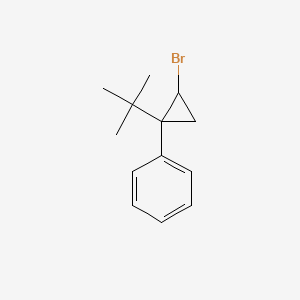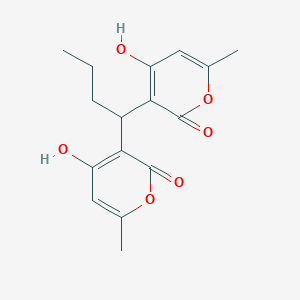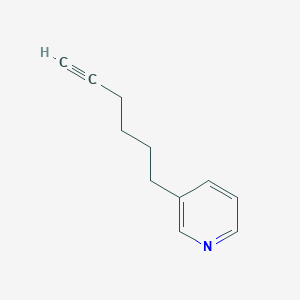
Methyl 2-(hydroxyamino)-5-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(hydroxyamino)-5-methylbenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a methyl ester group attached to a benzene ring, which also contains a hydroxyamino group and an additional methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(hydroxyamino)-5-methylbenzoate typically involves the nitration of methyl 5-methylbenzoate followed by reduction. The nitration process introduces a nitro group to the benzene ring, which is then reduced to a hydroxyamino group. Common reagents used in these reactions include nitric acid for nitration and reducing agents such as tin(II) chloride or iron in the presence of hydrochloric acid for the reduction step .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
Methyl 2-(hydroxyamino)-5-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to a nitroso or nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated derivatives of the aromatic ring.
科学的研究の応用
Methyl 2-(hydroxyamino)-5-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Methyl 2-(hydroxyamino)-5-methylbenzoate involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. Pathways involved in its mechanism of action include enzyme inhibition, receptor modulation, and interaction with nucleic acids .
類似化合物との比較
Similar Compounds
Methyl 2-hydroxybenzoate: Lacks the hydroxyamino group, making it less reactive in certain biochemical pathways.
Methyl 4-hydroxybenzoate: Differently substituted, leading to variations in reactivity and biological activity.
Methyl 2-(amino)-5-methylbenzoate: Contains an amino group instead of a hydroxyamino group, affecting its chemical properties and interactions.
Uniqueness
Methyl 2-(hydroxyamino)-5-methylbenzoate is unique due to the presence of both a hydroxyamino group and a methyl ester group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
92714-49-3 |
|---|---|
分子式 |
C9H11NO3 |
分子量 |
181.19 g/mol |
IUPAC名 |
methyl 2-(hydroxyamino)-5-methylbenzoate |
InChI |
InChI=1S/C9H11NO3/c1-6-3-4-8(10-12)7(5-6)9(11)13-2/h3-5,10,12H,1-2H3 |
InChIキー |
BLWRMUWBGRTFEI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)NO)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(3-Oxobutyl)phenyl] 2,2-dichloroacetate](/img/structure/B14369253.png)
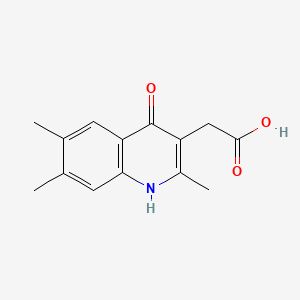
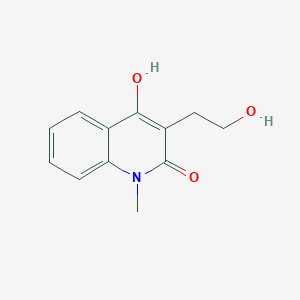

![1-(2-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14369283.png)
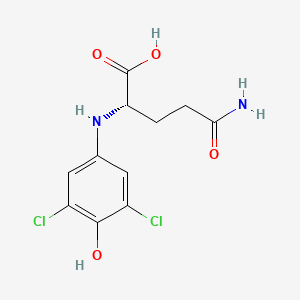
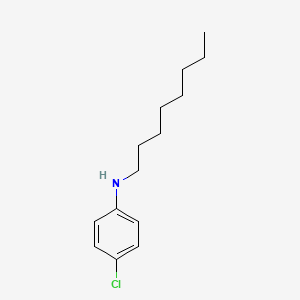
![N-[4,4-Bis(4-fluorophenyl)butyl]-4-cyanobenzamide](/img/structure/B14369290.png)
![{2-[(Pyridine-3-carbonyl)amino]phenyl}acetic acid](/img/structure/B14369296.png)
